molecular formula C15H11N3O3 B5799932 5-{[(2-hydroxy-1-naphthyl)methylene]amino}-2,4(1H,3H)-pyrimidinedione

5-{[(2-hydroxy-1-naphthyl)methylene]amino}-2,4(1H,3H)-pyrimidinedione

Cat. No. B5799932
M. Wt: 281.27 g/mol
InChI Key: PBYLNYYZPJUGOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(2-hydroxy-1-naphthyl)methylene]amino}-2,4(1H,3H)-pyrimidinedione is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-{[(2-hydroxy-1-naphthyl)methylene]amino}-2,4(1H,3H)-pyrimidinedione involves the inhibition of specific enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of protein kinase C, a signaling pathway involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 5-{[(2-hydroxy-1-naphthyl)methylene]amino}-2,4(1H,3H)-pyrimidinedione has various biochemical and physiological effects on cells. It has been shown to induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce oxidative stress in cells. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 5-{[(2-hydroxy-1-naphthyl)methylene]amino}-2,4(1H,3H)-pyrimidinedione in lab experiments include its synthetic nature, its stability, and its potential therapeutic properties. However, its limitations include its low solubility in water, which can make it difficult to administer in certain experiments, and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 5-{[(2-hydroxy-1-naphthyl)methylene]amino}-2,4(1H,3H)-pyrimidinedione. These include further studies on its potential therapeutic properties in cancer research, neurological disorders, and infectious diseases. Future research could also focus on improving the solubility of this compound in water and reducing its potential toxicity. Additionally, research could explore the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 5-{[(2-hydroxy-1-naphthyl)methylene]amino}-2,4(1H,3H)-pyrimidinedione involves the reaction of 2-hydroxy-1-naphthaldehyde and barbituric acid in the presence of a catalyst. The resulting product is a yellow crystalline powder with a melting point of 295-297°C.

Scientific Research Applications

5-{[(2-hydroxy-1-naphthyl)methylene]amino}-2,4(1H,3H)-pyrimidinedione has been studied for its potential therapeutic properties in various fields, including cancer research, neurological disorders, and infectious diseases. In cancer research, this compound has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. In neurological disorders, it has been studied for its potential neuroprotective effects and as a possible treatment for Alzheimer's disease. In infectious diseases, it has been studied for its antimicrobial properties and as a potential treatment for bacterial infections.

properties

IUPAC Name

5-[(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c19-13-6-5-9-3-1-2-4-10(9)11(13)7-16-12-8-17-15(21)18-14(12)20/h1-8,19H,(H2,17,18,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYLNYYZPJUGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CNC(=O)NC3=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-pyrimidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.